molecular formula C11H9ClN2O2 B3030275 4-(Benzyloxy)-2-chloropyrimidin-5-ol CAS No. 885952-28-3

4-(Benzyloxy)-2-chloropyrimidin-5-ol

Cat. No.: B3030275
CAS No.: 885952-28-3
M. Wt: 236.65
InChI Key: URJRKXXIIWYWIS-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, forms the core of a vast array of biologically active molecules. nih.govresearchgate.nettandfonline.com Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1), and a wide range of pharmaceuticals. mdpi.commdpi.com The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govtandfonline.com

The synthetic accessibility and the potential for functionalization at various positions of the pyrimidine ring make it an attractive target for organic chemists. tandfonline.com The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with significant potential in drug discovery and materials science. mdpi.com

Table 1: Examples of Biologically Active Pyrimidine-Containing Compounds

CompoundBiological Activity
5-FluorouracilAnticancer
Zidovudine (AZT)Antiviral (HIV)
TrimethoprimAntibacterial
RosuvastatinAntihyperlipidemic

Chemical Significance of Halogenated Pyrimidines and Pyrimidinols as Synthetic Intermediates

Halogenated pyrimidines are key building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. The presence of one or more halogen atoms on the pyrimidine ring activates it towards nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. researchgate.net Chloropyrimidines are particularly common intermediates due to their relative stability and reactivity. thieme.de The position of the halogen atom dictates the regioselectivity of substitution reactions, providing a powerful tool for the controlled synthesis of complex pyrimidine derivatives. mdpi.com

Pyrimidinols, which are pyrimidine rings bearing a hydroxyl group, can exist in tautomeric forms with pyrimidinones. This tautomerism influences their reactivity and physical properties. They serve as versatile precursors for a range of transformations, including O-alkylation, O-acylation, and conversion to the corresponding halopyrimidines. The interplay between the hydroxyl and other substituents on the ring can be strategically utilized in multistep synthetic sequences. researchgate.net

Positioning of 4-(Benzyloxy)-2-chloropyrimidin-5-ol within Advanced Pyrimidine Chemistry

This compound emerges as a highly functionalized and strategically important intermediate within the realm of advanced pyrimidine chemistry. Its structure combines the key reactive features of both a halogenated pyrimidine and a pyrimidinol, with the added dimension of a benzyloxy protecting group.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 885952-28-3
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.66 g/mol
Typical Purity >97%

The significance of this compound lies in its potential for sequential and regioselective reactions. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, a common strategy for introducing various substituents. The hydroxyl group at the 5-position offers a site for further functionalization, such as etherification or esterification. The benzyloxy group at the 4-position serves as a protecting group for the hydroxyl/oxo functionality at that position, which can be removed under specific conditions, typically through catalytic hydrogenation, to unveil another reactive site.

This trifunctional nature allows for a stepwise and controlled elaboration of the pyrimidine core, making this compound a valuable precursor in the synthesis of complex, polysubstituted pyrimidines. Such target molecules are often sought after in drug discovery programs for their potential to interact with biological targets with high specificity and affinity. The strategic placement of the chloro, hydroxyl, and protected hydroxyl groups provides a versatile platform for generating libraries of novel pyrimidine derivatives for biological screening. While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its utility as an advanced intermediate in the synthesis of high-value organic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-phenylmethoxypyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-11-13-6-9(15)10(14-11)16-7-8-4-2-1-3-5-8/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJRKXXIIWYWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654745
Record name 4-(Benzyloxy)-2-chloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-28-3
Record name 4-(Benzyloxy)-2-chloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Benzyloxy 2 Chloropyrimidin 5 Ol and Its Analogues

Strategic Precursor Synthesis and Halogenation Approaches

A cornerstone of synthesizing complex pyrimidines is the preparation of versatile and reactive building blocks. Chloropyrimidines, in particular, serve as key intermediates due to the reactivity of the chlorine atoms, which act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

The generation of substituted chloropyrimidine scaffolds is a critical first step in the synthesis of many complex pyrimidine-containing molecules. Commercially available 2,4-dichloropyrimidine (B19661) is a common starting point for numerous synthetic routes. nih.gov This precursor allows for sequential and regioselective substitution reactions. For instance, the synthesis of key intermediates for Aurora kinase inhibitors was achieved using 2,4-dichloropyrimidine building blocks as the foundational material. nih.gov

More specialized chloropyrimidine building blocks can be prepared through various cyclization and chlorination processes. One approach involves an acylation/cyclization-chlorination sequence to produce intermediates like 2-trichloromethyl-4-chloropyrimidines, which are valuable for further diversification. thieme.de Another novel, high-yield method for creating related bicyclic systems, 2-chloropyrimidin-4-ols (specifically 2-chloroquinazolin-4-ols), involves a one-step reaction of 2-aminoamides with thiophosgene (B130339). researchgate.netnih.gov This transformation is thought to proceed through an isothiocyanate intermediate, followed by an unexpected reaction of thiophosgene on the resulting thiol intermediate, offering a rapid route to these important scaffolds. researchgate.netnih.gov

The table below summarizes various approaches to synthesizing key chloropyrimidine building blocks.

Starting Material(s)Reagents/MethodResulting Building BlockReference(s)
2,4-dichloropyrimidineVarious NucleophilesSubstituted 2- or 4-chloropyrimidines nih.gov
Acyl precursorsCyclization/Chlorination2-Trichloromethyl-4-chloropyrimidines thieme.de
2-AminoamidesThiophosgene2-Chloropyrimidin-4-ol derivatives researchgate.netnih.gov
5-Substituted-2,4-dichloropyrimidinesTertiary AminesC-2 aminated 4-chloropyrimidines nih.gov

These methods provide access to a diverse library of chloropyrimidine intermediates, which are essential for the subsequent introduction of functional groups required for the final target molecule.

With a suitable chloropyrimidine core in hand, the next critical challenge is the regioselective installation of the hydroxyl and benzyloxy groups. The electronic properties of the pyrimidine (B1678525) ring, which is electron-deficient, make it susceptible to nucleophilic aromatic substitution (SNAr). However, when multiple chloro-substituents are present, such as in 2,4-dichloropyrimidine, controlling the site of substitution is paramount.

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the nature of the nucleophile and the other substituents on the ring. nih.govwuxiapptec.com Generally, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position, substitution with many nucleophiles preferentially occurs at the C-4 position. nih.gov However, this selectivity can be inverted. For example, using tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C-2 position. nih.gov

This principle of differential reactivity is crucial for installing the benzyloxy group at C-4 and the hydroxyl group at C-5. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, for example, involves the reaction of 4-cyanophenol with benzyl (B1604629) bromides, demonstrating a standard method for forming the benzyloxy moiety that can be adapted to pyrimidine systems. mdpi.com In the context of 4-(benzyloxy)-2-chloropyrimidin-5-ol, a plausible route involves the reaction of a dichlorinated precursor with benzyl alcohol or sodium benzyloxide. The regiochemical outcome is dictated by the specific reaction conditions and the electronic and steric environment of the pyrimidine ring.

The table below illustrates the regioselectivity observed in SNAr reactions with a model dichloropyrimidine.

Pyrimidine SubstrateNucleophilePosition of SubstitutionKey FindingReference(s)
2-MeSO₂-4-chloropyrimidineAminesC-4C-4 is the kinetically favored site for amine nucleophiles. wuxiapptec.com
2-MeSO₂-4-chloropyrimidineAlkoxidesC-2Anionic nucleophiles like alkoxides show high selectivity for the C-2 position, potentially due to complex formation. wuxiapptec.com
5-EWG-2,4-dichloropyrimidineSecondary AminesC-4Standard selectivity for C-4 with an electron-withdrawing group (EWG) at C-5. nih.gov
5-EWG-2,4-dichloropyrimidineTertiary AminesC-2Use of tertiary amines inverts the typical regioselectivity, favoring C-2. nih.gov

Tailored Synthetic Routes to this compound

Beyond the stepwise functionalization of pre-formed rings, modern synthetic chemistry emphasizes the direct construction of complex molecules through convergent and efficient pathways.

Multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of highly substituted heterocycles like pyrimidines. bohrium.comacs.org These reactions allow for the assembly of complex products from three or more simple starting materials in a single step, which is highly attractive for creating diverse molecular libraries efficiently. bohrium.comacs.org

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations and aromatization of the pyrimidine ring. bohrium.comacs.org The high regioselectivity of this protocol allows for the creation of unsymmetrically decorated pyrimidines with yields up to 93%. bohrium.comacs.org Similar strategies have been developed using other catalytic systems, such as those based on nickel, which also facilitate the dehydrogenative coupling of alcohols and amidines. mdpi.comacs.org These MCRs offer a direct route to the pyrimidine core, potentially incorporating the necessary substituents in a single, atom-economical operation.

The following table provides an overview of selected multicomponent reactions for pyrimidine synthesis.

Catalyst SystemComponentsKey FeaturesReference(s)
PN₅P-Ir-pincer complexesAmidines + up to 3 alcoholsHigh regioselectivity; sustainable approach using alcohols; liberates H₂ and H₂O. bohrium.comacs.orgorganic-chemistry.org
Nickel(II) complexesAlcohols + AmidinesDehydrogenative annulation; produces H₂O and H₂ as byproducts. mdpi.comacs.org
Triflic acidMethyl aryl ketone + 2x aromatic aldehyde + 2x ammonium (B1175870) acetatePseudo five-component reaction for synthesizing polysubstituted pyrimidines. mdpi.com
Choline hydroxideα,β-Unsaturated ketones + Benzamidine hydrochlorideGreen and recyclable catalyst and medium; excellent yields. mdpi.com

The choice of catalyst and reaction conditions is pivotal in directing the outcome of pyrimidine synthesis. Beyond the metal-based systems used in MCRs, organic bases have proven to be effective catalysts for constructing pyrimidine-containing fused rings.

Organic bases are often used to promote condensation reactions by deprotonating acidic C-H or N-H bonds, thereby generating nucleophilic species that can participate in ring-forming steps. Their use can offer mild reaction conditions and avoid the cost and toxicity associated with some metal catalysts.

A prime example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an inexpensive and efficient basic catalyst for the one-pot, multi-component synthesis of new benzyloxy pyrimido[4,5-b]quinoline derivatives. nih.gov This reaction involves the condensation of various benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) under solvent-free conditions. nih.gov Another commonly used organic base is N,N-diisopropylethylamine (DIPEA), which has been employed in the synthesis of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amine derivatives at elevated temperatures. mdpi.com These bases facilitate the key nucleophilic substitution or condensation steps required to build the final molecular architecture.

Catalytic Systems and Optimized Reaction Conditions

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and efficient routes to a wide array of pyrimidine derivatives. powertechjournal.com Various transition metals, including palladium, copper, and rhodium, have been successfully employed in the construction of the pyrimidine scaffold. powertechjournal.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the introduction of aryl, alkyl, and amino groups onto the pyrimidine ring. For instance, the synthesis of C5-substituted pyrimidine nucleosides has been achieved via organopalladium intermediates. While specific examples for the direct synthesis of this compound using palladium catalysis are not extensively documented, the functionalization of a pre-existing 2-chloropyrimidine (B141910) core at other positions is a common strategy.

Copper-catalyzed reactions have also emerged as a cost-effective and versatile alternative for pyrimidine synthesis. Copper catalysts can facilitate C-N and C-C bond formations, crucial steps in the assembly of the pyrimidine ring. For example, a copper-catalyzed three-component reaction of amidines, primary alcohols, and secondary alcohols has been developed for the synthesis of multisubstituted pyrimidines.

Rhodium-catalyzed methodologies, although less common, offer unique pathways for pyrimidine synthesis. For example, a one-step synthesis of 2-aroylpyrimidines has been developed through a rhodium-catalyzed reaction of 1-tosyl-1,2,3-triazoles with isoxazoles. researchgate.netrsc.org

The choice of catalyst and reaction conditions is critical and depends on the desired substitution pattern and functional group tolerance. A comparative overview of these methodologies is presented in Table 1.

Catalyst SystemTypical ReactionAdvantagesDisadvantages
Palladium (e.g., Pd(PPh₃)₄)Suzuki, Buchwald-HartwigHigh efficiency, broad substrate scopeHigh cost, potential for product contamination
Copper (e.g., CuI, Cu(OAc)₂)C-N and C-C bond formationLower cost, good functional group toleranceCan require harsher conditions than palladium
Rhodium (e.g., Rh₂(OAc)₄)Cycloadditions, rearrangementsUnique reactivity, access to complex structuresHigh cost, limited substrate scope
Microwave-Assisted and Ultrasound-Promoted Syntheses

In the quest for more sustainable and efficient chemical processes, microwave irradiation and ultrasound have been adopted as powerful tools in organic synthesis. nih.govnih.govrasayanjournal.co.in These techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This localized heating can accelerate reaction rates and improve yields in the synthesis of pyrimidine derivatives. nih.govrsc.org While a specific microwave-assisted synthesis for this compound is not prominently reported, the synthesis of analogous chloropyrimidines and their derivatives has been successfully achieved using this technology. chemicalbook.com

Ultrasound-promoted synthesis , or sonochemistry, utilizes the phenomenon of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. thieme-connect.comorganic-chemistry.orgusach.cl The synthesis of substituted 4-pyrimidinols from β-keto esters and amidines has been shown to be significantly accelerated by ultrasound irradiation, often in environmentally benign solvents like water. thieme-connect.comorganic-chemistry.orgresearchgate.net Furthermore, the synthesis of compounds containing a 4-(benzyloxy) moiety has been successfully carried out using ultrasound, highlighting the applicability of this technique to the synthesis of the target compound and its analogues.

TechniquePrincipleAdvantages
Microwave-Assisted SynthesisDielectric heatingRapid reaction times, increased yields, improved purity
Ultrasound-Promoted SynthesisAcoustic cavitationShorter reaction times, milder conditions, enhanced yields

Sustainable Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rasayanjournal.co.inresearchgate.netresearchgate.netrjpn.orgmdpi.comgreenchemistry-toolkit.org

Eco-Friendly Solvents and Reagent Management

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The use of hazardous organic solvents is being progressively replaced by more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. powertechjournal.comrsc.org For instance, the ultrasound-promoted synthesis of 4-pyrimidinols has been successfully performed in water. organic-chemistry.org The management of reagents to minimize waste is another key principle, often addressed through the use of catalytic rather than stoichiometric amounts of reagents. powertechjournal.com

Catalyst Reuse and Waste Minimization

The development of recyclable catalysts is a cornerstone of sustainable chemistry, as it reduces both cost and waste. researchgate.netnih.gov Heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, are particularly attractive. For example, a magnetically recoverable copper-based nanocatalyst has been developed for the synthesis of pyrimidine derivatives, allowing for its reuse in multiple reaction cycles with minimal loss of activity. thieme-connect.com The use of such catalysts significantly contributes to waste minimization by reducing the amount of catalyst waste and simplifying purification procedures. researchgate.net

Advanced Purification and Spectroscopic Characterization Techniques in Pyrimidine Chemistry

The purification and unambiguous characterization of synthesized compounds are essential to ensure their purity and structural integrity.

Purification of chloropyrimidines like this compound typically involves conventional methods such as crystallization, distillation, or column chromatography. google.comorgsyn.orgalfa-chemistry.com The choice of method depends on the physical properties of the compound, such as its melting point and solubility. For instance, sensitive chloropyrimidines can be purified by distillation of extracts after removal of amine hydrochlorides by filtration. google.com In cases of isomer mixtures, selective hydrolysis under acidic conditions can be employed to purify the desired isomer. acs.org

Spectroscopic characterization provides detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of organic molecules. rsc.orgrsc.orgconicet.gov.arnih.gov For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the benzylic protons, the aromatic protons of the benzyl group, and the pyrimidine ring proton. The ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule. rjpn.orgmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. miamioh.edulibretexts.orgsapub.org The mass spectrum of this compound (MW: 236.66 g/mol ) would show a molecular ion peak corresponding to this mass. bldpharm.comcymitquimica.com The fragmentation pattern would likely involve cleavage of the benzylic ether bond.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-O, C=N, and C-Cl bonds.

Below are the predicted and reported spectroscopic data for this compound and related compounds.

Table 3: Spectroscopic Data

Technique Data for this compound and Analogues
¹H NMR Expected signals for this compound would include: a singlet for the pyrimidine C6-H, a singlet for the benzylic CH₂, and multiplets for the aromatic protons of the benzyl group.
¹³C NMR Expected signals for this compound would include resonances for the pyrimidine ring carbons (with C2, C4, and C5 being deshielded due to heteroatom substitution), the benzylic carbon, and the aromatic carbons of the benzyl group.
Mass Spec Molecular Ion (M⁺): Expected at m/z 236/238 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of the benzyl group (m/z 91) or the benzyloxy group (m/z 107).

| FTIR (cm⁻¹) | Expected characteristic peaks: ~3400 (O-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600 (C=N and C=C stretch), ~1250 (C-O stretch), ~750 (C-Cl stretch). |

Chemical Reactivity and Transformational Pathways of 4 Benzyloxy 2 Chloropyrimidin 5 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine (B1678525) core of 4-(benzyloxy)-2-chloropyrimidin-5-ol. The electron-withdrawing nitrogen atoms in the pyrimidine ring facilitate the addition of nucleophiles, leading to the displacement of suitable leaving groups.

The chlorine atom at the C2 position of the pyrimidine ring is a primary site for SNAr reactions. It serves as a good leaving group and can be readily displaced by a variety of nucleophiles. The reactivity of this position is influenced by the electronic effects of the other substituents on the ring.

The general mechanism for the SNAr reaction at the C2 position involves the attack of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C2 Position

NucleophileReagentProductReference
AminesR-NH22-Amino-4-(benzyloxy)pyrimidin-5-ol derivativesHypothetical
AlcoholsR-OH2-Alkoxy-4-(benzyloxy)pyrimidin-5-ol derivativesHypothetical
ThiolsR-SH2-Thio-4-(benzyloxy)pyrimidin-5-ol derivativesHypothetical

Note: The reactions presented in this table are based on the general reactivity of 2-chloropyrimidines and are illustrative of the expected transformations for this compound. Specific experimental data for this compound is limited in the public domain.

While the chloro substituent is the more facile leaving group, under certain conditions, the benzyloxy group at the C4 position can also be displaced via nucleophilic aromatic substitution. This typically requires more forcing reaction conditions or the use of highly reactive nucleophiles. The benzyloxy group can also be cleaved through hydrogenolysis, a common method for deprotection in organic synthesis, which would yield the corresponding 4-hydroxypyrimidine (B43898) derivative.

Reactions at the Pyrimidinol Moiety

The hydroxyl group at the C5 position of the pyrimidine ring, the pyrimidinol moiety, offers another avenue for chemical modification, allowing for the introduction of a variety of functional groups through derivatization and activation.

The hydroxyl group can undergo standard derivatization reactions such as esterification and etherification. These transformations are useful for protecting the hydroxyl group during subsequent reactions or for introducing specific functionalities to modify the compound's properties.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters.

Etherification: Treatment with alkyl halides in the presence of a base, following the Williamson ether synthesis, would produce ethers.

Table 2: Potential Derivatization of the Hydroxyl Group

Reaction TypeReagentProduct
EsterificationAcetyl chloride4-(Benzyloxy)-2-chloropyrimidin-5-yl acetate
EtherificationMethyl iodide4-(Benzyloxy)-2-chloro-5-methoxypyrimidine

Note: These are expected reactions based on the chemical nature of a hydroxyl group on an aromatic ring.

The hydroxyl group can be activated to create a better leaving group for subsequent nucleophilic substitution reactions. A common method for this activation is tosylation, which involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, facilitating the introduction of other functionalities at the C5 position.

Cyclization and Rearrangement Reactions

The multifunctional nature of this compound makes it a potential precursor for the synthesis of fused heterocyclic systems through cyclization reactions. For instance, if a suitable nucleophilic group is introduced at the C2 position (by displacing the chloro group), it could potentially undergo an intramolecular cyclization with the hydroxyl group at C5 or a derivative thereof.

While specific examples of rearrangement reactions involving this compound are not prominently documented, the pyrimidine ring system can, under certain conditions, undergo ring-opening and rearrangement pathways, although these are generally less common transformations for this class of compounds.

Cross-Coupling Methodologies

The 2-chloro substituent on the pyrimidine ring of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is one of the most widely used cross-coupling reactions. The 2-chloro position of pyrimidines is known to be amenable to Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, and vinyl groups. For this compound, this reaction would likely proceed at the C2 position to afford 2-substituted derivatives.

Patents have described the use of pyrimidin-5-ol derivatives in Suzuki-Miyaura couplings to prepare compounds with potential therapeutic applications. google.comgoogle.com For instance, coupling with various boronic acids in the presence of a palladium catalyst and a base is a common strategy. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a broad range of functional groups on the boronic acid partner.

The following table provides examples of Suzuki-Miyaura couplings with chloro-substituted pyrimidines, demonstrating the versatility of this methodology.

Pyrimidine SubstrateBoronic Acid/EsterCatalyst/LigandProductReference
2-Chloropyrimidine (B141910)Furan-2-yltrifluoroboratePd(OAc)₂ / RuPhos2-(Furan-2-yl)pyrimidine scispace.com
2-ChloropyrimidinePhenylboronic acidPEPPSI-type palladium complex2-Phenylpyrimidine
5-Iodo-2-chloropyrimidine2-Pyridylzinc chloride (Negishi)Pd(PPh₃)₄2-Chloro-5-(pyridin-2-yl)pyrimidine acs.org

Beyond the Suzuki-Miyaura reaction, the 2-chloro group of this compound is expected to participate in a variety of other transition metal-catalyzed cross-coupling reactions. These reactions further expand the synthetic utility of this pyrimidine building block.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloropyrimidine with amines. This is a crucial transformation for the synthesis of many biologically active compounds containing 2-aminopyrimidine (B69317) moieties. rsc.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the chloropyrimidine in the presence of palladium and copper catalysts, providing access to 2-alkynylpyrimidines.

Heck Coupling: The Heck reaction allows for the formation of C-C bonds by coupling the chloropyrimidine with an alkene.

Stille Coupling: This reaction utilizes organotin reagents to couple with the chloropyrimidine, offering another route to C-C bond formation.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can also be employed for cross-coupling reactions of 2-chloropyrimidines, often providing complementary reactivity to palladium systems and enabling the coupling of a wide range of electrophiles. nih.gov

The table below summarizes various transition metal-catalyzed reactions applicable to the 2-chloropyrimidine scaffold.

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
Buchwald-Hartwig AminationAminesPalladium complex2-Aminopyrimidines rsc.org
Negishi CouplingOrganozinc reagentsPalladium or Nickel complex2-Substituted pyrimidines acs.org
Cross-Electrophile CouplingAryl bromidesNickel complex2-Arylpyrimidines nih.gov

Derivatization Strategies and Structural Modification of the 4 Benzyloxy 2 Chloropyrimidin 5 Ol Scaffold

Systematic Functional Group Introduction and Diversification

The introduction of functional groups onto the 4-(benzyloxy)-2-chloropyrimidin-5-ol core is guided by the inherent reactivity of its substituent sites. Chemists can exploit these sites to systematically build molecular complexity and tune the physicochemical properties of the resulting compounds.

The pyrimidine (B1678525) ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by good leaving groups like the chlorine atom at C-2. nih.gov The presence of multiple reactive sites on the this compound scaffold necessitates careful control of reaction conditions to achieve regioselectivity.

Modification at C-2: The chloro group at the C-2 position is the most labile site for nucleophilic displacement. It readily reacts with a wide array of nucleophiles, including primary and secondary amines, thiols, and alkoxides, under relatively mild conditions. This reaction is a cornerstone for introducing significant diversity. For instance, reaction with various substituted anilines can be used to generate 2-anilino-pyrimidine derivatives, a common motif in kinase inhibitors. nih.gov

Modification at C-4: The benzyloxy group at the C-4 position can also be displaced by nucleophiles, though it typically requires more forcing conditions than the C-2 chloro group. This differential reactivity allows for sequential substitutions, where the C-2 position is modified first, followed by substitution at C-4. Alternatively, the benzyloxy group can be removed via catalytic hydrogenation to yield a hydroxyl group, which can then be further functionalized.

Modification at C-5: The hydroxyl group at C-5 is nucleophilic and can be readily derivatized through O-alkylation or O-acylation reactions using alkyl halides or acyl chlorides, respectively. This position is also electronically significant; as an electron-donating group, it influences the reactivity of the entire pyrimidine ring. researchgate.net

The following table illustrates potential regioselective modifications of the scaffold.

PositionReagent ClassReaction TypeResulting Functional Group
C-2 R-NH₂ (Amines)SNAr-NHR (Amino)
C-2 R-SH (Thiols)SNAr-SR (Thioether)
C-4 H₂/Pd-CHydrogenolysis-OH (Hydroxyl)
C-4 Nu-H (Strong Nucleophile)SNAr-Nu (e.g., -NR₂, -OR)
C-5 R-X (Alkyl Halide)O-Alkylation-OR (Ether)
C-5 RCOCl (Acyl Chloride)O-Acylation-OC(O)R (Ester)

The introduction of different substituents at the C-2, C-4, and C-5 positions profoundly impacts the electronic distribution within the pyrimidine ring, thereby altering its chemical behavior and properties. csu.edu.au The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can modulate the scaffold's reactivity, pKa, and interaction with biological targets.

For example, substituting the C-2 chloro group with an electron-donating amino group increases the electron density of the pyrimidine ring. This change can decrease the ring's susceptibility to further nucleophilic attack and increase the basicity of the ring nitrogens. Conversely, maintaining an electron-withdrawing substituent would enhance the electrophilicity of the ring. These electronic modifications are critical in tuning the binding affinity of pyrimidine-based compounds to protein targets, where hydrogen bonding and π-system interactions are key. nih.gov The strategic placement of substituents can lead to significant variations in biological activity, as demonstrated by the IC₅₀ values of different pyrimidine-benzimidazole hybrids in anticancer assays. nih.gov

The table below summarizes the predicted effects of substituents on the scaffold's properties.

PositionSubstituent TypeExample GroupPredicted Effect on Ring ElectronicsPotential Impact on Properties
C-2 Electron-Donating (EDG)-NH₂Increases electron densityDecreased reactivity towards nucleophiles; altered pKa.
C-2 Electron-Withdrawing (EWG)-CNDecreases electron densityIncreased reactivity towards nucleophiles.
C-5 Electron-Donating (EDG)-OCH₃Increases electron densityInfluences acidity of adjacent groups; modulates H-bonding potential.

Development of Pyrimidine-Based Analog Libraries for Chemical Research

The concept of "privileged scaffolds," first introduced by Evans et al., identifies core structures like pyrimidine that are capable of binding to multiple biological targets. nih.gov The this compound scaffold is an ideal starting point for constructing pyrimidine-focused DNA-encoded libraries (DELs) or traditional combinatorial libraries for high-throughput screening. nih.govtandfonline.com

The synthetic strategy for library generation involves a stepwise, diversity-oriented approach. A typical three-step sequence could be:

R¹ Diversification: Parallel amination at the C-2 position with a large set of commercially available primary and secondary amines.

R² Diversification: Alkylation or acylation of the C-5 hydroxyl group using a diverse panel of electrophiles.

R³ Diversification: Removal of the C-4 benzyl (B1604629) protecting group followed by etherification with a library of alcohols.

This modular approach allows for the rapid generation of thousands of distinct analogs from a single, versatile core, significantly accelerating the process of hit identification in drug discovery. nih.gov

The following table illustrates a hypothetical library design based on the scaffold.

Scaffold PositionR¹ Diversity (at C-2)R² Diversity (at C-5)R³ Diversity (at C-4)
Building Blocks 100 different amines50 different alkyl halides50 different alcohols
Example Aniline, CyclopropylamineMethyl iodide, Benzyl bromideEthanol, Phenol
Total Compounds 100 x 50 x 50 = 250,000

Hybrid Pyrimidine Scaffolds and Fused Heterocyclic Systems

Beyond simple functional group substitution, the this compound scaffold can be elaborated into more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. These advanced structures often exhibit improved pharmacological profiles compared to their monocyclic precursors. mdpi.com

Hybrid Scaffolds: This strategy involves linking the pyrimidine core to another distinct pharmacophore. A prominent example is the synthesis of pyrimidine-benzimidazole hybrids, which have shown significant potential as anticancer agents. nih.govtandfonline.commdpi.com A common synthetic route involves the SNAr reaction between the C-2 chloro position of the pyrimidine and a nucleophilic group (e.g., amine, thiol) on a pre-formed benzimidazole (B57391) moiety.

Fused Heterocyclic Systems: These are bicyclic or polycyclic structures where a new ring is constructed onto the pyrimidine core. The functional groups at C-4 and C-5 are particularly well-suited for annulation reactions.

Furo[2,3-d]pyrimidines: These "purine isosteres" can be synthesized from 5-hydroxypyrimidine (B18772) precursors. nih.govresearchgate.net A typical strategy involves alkylation of the C-5 hydroxyl with an α-haloketone, followed by an intramolecular cyclization that displaces the C-4 substituent to form the furan (B31954) ring.

Pyrrolo[2,3-d]pyrimidines: Also known as 7-deazapurines, this is another critical scaffold in medicinal chemistry. mdpi.comgoogle.com Synthesis can be achieved by first converting the C-4 benzyloxy group to an amine, and then constructing the pyrrole (B145914) ring using the C-5 hydroxyl as a handle for cyclization, often via intermediates like 5-formyl or 5-acetonyl pyrimidines.

Pyrimido[4,5-d]pyrimidines: The fusion of a second pyrimidine ring requires the installation of appropriate functionalities at the C-4 and C-5 positions, such as an amine and a carboxamide, which can then be cyclized with a one-carbon synthon like formamide (B127407) or an orthoester. researchgate.net

The following table summarizes these advanced derivatization strategies.

System TypeDescriptionKey Synthetic StrategyResulting Scaffold
Hybrid Pyrimidine linked to another heterocycleNucleophilic substitution at C-2 with a functionalized heterocyclePyrimidine-Benzimidazole
Fused Furan ring fused at C-4 and C-5Intramolecular cyclization of a C-5 O-alkylated intermediateFuro[2,3-d]pyrimidine
Fused Pyrrole ring fused at C-4 and C-5Annulation from C-4 amino and C-5 functionalized pyrimidinePyrrolo[2,3-d]pyrimidine
Fused Pyrimidine ring fused at C-4 and C-5Cyclization of 4-amino-5-carboxamidopyrimidinePyrimido[4,5-d]pyrimidine

Strategic Applications in Organic Synthesis and Chemical Biology Research

Building Block for Complex Organic Molecules

The term "organic building blocks" refers to functionalized organic molecules that serve as the foundational components for the modular, bottom-up assembly of more intricate molecular structures. sigmaaldrich.commsesupplies.com These blocks are pivotal in medicinal chemistry, organic chemistry, and materials science, enabling the construction of supramolecular complexes, metal-organic frameworks, and other complex organic constructs. sigmaaldrich.com

4-(Benzyloxy)-2-chloropyrimidin-5-ol exemplifies such a building block. Its pyrimidine (B1678525) core is a common motif in biologically active molecules, and the compound's functional groups—a protected phenol, a reactive chlorine atom, and the nitrogen atoms of the pyrimidine ring—provide multiple points for synthetic elaboration. This allows chemists to systematically build complexity and introduce diverse functionalities, leading to the synthesis of novel organic molecules with potential applications in various scientific domains. The benzyloxy group serves as a protecting group for the hydroxyl function, which can be deprotected at a later synthetic stage to reveal a reactive phenol, further expanding the synthetic possibilities.

Synthetic Intermediate in Multistep Pathways

In the intricate pathways of multistep organic synthesis, intermediates are the molecular compounds formed from reactants that proceed to react further to form the final product. This compound frequently serves as a key synthetic intermediate in the preparation of highly substituted pyrimidine derivatives and fused heterocyclic systems.

Its utility lies in the differential reactivity of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents, including amines, alcohols, and thiols. This reactivity is central to its role in constructing diverse molecular libraries. For instance, in the synthesis of thieno[2,3-d]pyrimidines, a related 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate undergoes nucleophilic substitution with various amines to produce a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines. nih.gov This highlights how the chloro-substituted pyrimidine core acts as a versatile platform for diversification.

Precursor for Advanced Heterocyclic Compounds and Scaffolds

The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds. This compound is a valuable precursor for constructing more complex, advanced heterocyclic systems built upon this privileged core. By leveraging the reactivity of its functional groups, chemists can synthesize a variety of fused pyrimidine derivatives.

Notable examples of advanced heterocyclic scaffolds derived from pyrimidine precursors include:

Thieno[2,3-d]pyrimidines : These compounds are known for a range of biological activities, including antimicrobial and antifungal properties. nih.govpensoft.net Their synthesis often involves the construction of the thiophene (B33073) ring onto a pre-existing pyrimidine core.

Furo[2,3-d]pyrimidines : This class of compounds has been investigated for various therapeutic applications. researchgate.netnih.gov Synthetic routes can involve the cyclization of appropriately substituted pyrimidine precursors.

Pyrazolo[4,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines : These fused heterocyclic systems are of significant interest in drug discovery, particularly as kinase inhibitors for cancer therapy. researchgate.netnih.govrsc.orgnih.gov The synthesis of these scaffolds often utilizes pyrimidine intermediates that can be cyclized with hydrazine (B178648) derivatives.

The ability to use this compound as a starting point for these and other complex heterocyclic systems underscores its importance as a versatile precursor in synthetic chemistry.

Role in Scaffold Diversity Generation for Academic Chemical Libraries

The generation of chemical libraries with high scaffold diversity is crucial for the discovery of new bioactive molecules in drug discovery and chemical biology. u-strasbg.frnih.govnih.gov Diversity-oriented synthesis (DOS) is a strategy employed to create collections of structurally complex and diverse small molecules. bohrium.com this compound is an ideal substrate for such synthetic endeavors.

Its multifunctional nature allows for the introduction of diversity at multiple points on the molecule. As outlined in the table below, the reactive sites on the pyrimidine core can be systematically modified to generate a library of related but structurally distinct compounds.

Reactive SiteType of ReactionPotential for Diversity Generation
C2-Chloro Group Nucleophilic Aromatic SubstitutionA wide array of amines, alcohols, thiols, and other nucleophiles can be introduced, leading to significant appendage diversity.
C5-Benzyloxy Group Deprotection and subsequent functionalizationCleavage of the benzyl (B1604629) ether reveals a hydroxyl group that can be alkylated, acylated, or used in coupling reactions to introduce further diversity.
Pyrimidine Ring Nitrogens Alkylation, N-oxide formationModification of the ring nitrogens can alter the electronic properties and three-dimensional shape of the scaffold.
C6-Position Electrophilic substitution (if activated)Functionalization at this position can provide another vector for diversification.

By systematically exploring the reactions at these sites, researchers can rapidly generate large libraries of compounds from a single, readily accessible starting material. chemrxiv.org This approach is highly valuable for academic research, where the exploration of novel chemical space is a primary goal.

Integration into Emerging Materials and Organic Electronic Systems

While the primary applications of this compound and its derivatives have been in the life sciences, the inherent electronic properties of the pyrimidine core and related heterocyclic systems suggest potential applications in materials science and organic electronics. Pyrimidine-containing molecules are known to exhibit interesting photophysical and electronic properties, which can be tuned through synthetic modification.

The pyrimidine scaffold, being electron-deficient, can be incorporated into larger conjugated systems to create materials with specific electronic characteristics, such as n-type semiconductors for organic field-effect transistors (OFETs) or components of organic light-emitting diodes (OLEDs). The ability to functionalize the pyrimidine core at multiple positions allows for the fine-tuning of properties like solubility, solid-state packing, and energy levels (HOMO/LUMO), which are critical for device performance.

While specific examples of this compound being directly integrated into organic electronic systems are not yet widespread in the literature, the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidine scaffolds for biological applications demonstrates the feasibility of creating complex, electronically active systems from pyrimidine precursors. rsc.org This opens the door for future research into the materials science applications of derivatives synthesized from this versatile building block.

Advanced Computational and Theoretical Chemistry Investigations

Molecular Modeling Studies for Structure-Reactivity Analysis

Molecular modeling is a fundamental tool for visualizing the three-dimensional structure of a molecule and predicting its reactivity based on the spatial arrangement of atoms and the electronic effects of its substituents. For 4-(Benzyloxy)-2-chloropyrimidin-5-ol, molecular modeling would focus on how the benzyloxy, chloro, and hydroxyl groups influence the electron density and steric accessibility of the pyrimidine (B1678525) ring.

The reactivity of the pyrimidine core is significantly modulated by its substituents. researchgate.net The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. The substituents on this compound have distinct electronic effects:

2-Chloro Group: The chlorine atom is an electron-withdrawing group (EWG) through induction (-I effect) and a weak electron-donating group through resonance (+M effect). Its primary influence is making the C2 carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comresearchgate.net

4-Benzyloxy Group: The benzyloxy group is an electron-donating group (EDG). The oxygen atom donates electron density to the ring via resonance (+M effect), which can activate the ring towards certain reactions but may also influence the regioselectivity of nucleophilic attacks.

5-Hydroxyl Group: The hydroxyl group is also an electron-donating group (+M effect), further increasing the electron density of the pyrimidine ring. Its presence can also influence intermolecular interactions, such as hydrogen bonding.

Molecular modeling studies would generate an optimized 3D structure and calculate properties such as the molecular electrostatic potential (MEP) map. The MEP map visualizes the electron density distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would likely show a significant positive potential around the C2 carbon, confirming its status as the primary site for nucleophilic attack. Conversely, negative potential would be concentrated around the nitrogen and oxygen atoms. This analysis is crucial for predicting how the molecule will interact with other reagents or biological targets. researchgate.netnih.gov

Table 1: Predicted Substituent Effects on the Reactivity of the Pyrimidine Ring

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
-ClC2Strongly electron-withdrawing (-I)Activates C2 for nucleophilic substitution; acts as a leaving group.
-OCH₂PhC4Electron-donating (+M)Increases overall electron density of the ring; may direct reactivity.
-OHC5Electron-donating (+M)Increases electron density; provides a site for hydrogen bonding.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies in Pyrimidine Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govijcsi.pro These models are invaluable in drug discovery and materials science for predicting the behavior of new molecules. researchgate.net

To develop a QSAR/QSPR model for a series of pyrimidine derivatives including this compound, a dataset of structurally similar pyrimidines with known experimental data (e.g., anticancer activity, solubility) would be assembled. nih.govencyclopedia.pub For each molecule in the series, a set of numerical parameters, or "descriptors," that quantify various aspects of its chemical structure are calculated. These descriptors fall into several categories:

Electronic Descriptors: Quantify the electron distribution (e.g., atomic charges, dipole moment).

Steric Descriptors: Describe the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Relate to the molecule's solubility (e.g., LogP).

Topological Descriptors: Describe the connectivity of atoms in the molecule.

For this compound, specific descriptors would be calculated. Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is then derived that links these descriptors to the observed activity or property. ijcsi.proresearchgate.net A robust QSAR model, validated by its statistical parameters (e.g., R², Q²), can then be used to predict the activity of new, untested compounds like this compound. nih.govresearchgate.net

Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR/QSPR Analysis of this compound

Descriptor TypeDescriptor NameHypothetical ValueRelevance to Activity/Property
HydrophobicLogP3.5Predicts membrane permeability and solubility.
ElectronicDipole Moment2.8 DRelates to polarity and intermolecular interactions.
StericMolecular Weight266.68 g/molInfluences binding affinity and transport properties.
TopologicalNumber of Rotatable Bonds4Describes molecular flexibility, affecting receptor binding.
Quantum ChemicalHOMO Energy-6.5 eVIndicates electron-donating ability.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations provide a deeper understanding of molecular structure, stability, and reactivity by solving the Schrödinger equation. These methods are instrumental in elucidating reaction mechanisms at the atomic level.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to derive various properties. ijcce.ac.iriiste.org For pyrimidine derivatives, DFT is employed to compute a range of reactivity descriptors. nih.gov

Key parameters calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. irjweb.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability and reactivity. A small gap suggests high reactivity, while a large gap indicates high stability. researchgate.netnih.gov

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) are derived from HOMO and LUMO energies. These values provide a quantitative measure of a molecule's stability and reactivity. tandfonline.com

For this compound, DFT calculations would reveal the distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. The HOMO would likely be located on the electron-rich parts of the molecule (benzyloxy and hydroxyl groups), while the LUMO would be centered on the electron-deficient pyrimidine ring, particularly at the C2 position.

Table 3: Hypothetical DFT-Calculated Quantum Chemical Parameters for this compound (B3LYP/6-31G(d,p) level)

ParameterDefinitionHypothetical Calculated ValueInterpretation
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.45 eVIndicates the capacity to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.20 eVIndicates the capacity to accept an electron.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.25 eVSuggests moderate chemical stability and reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.63 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)μ² / 2η2.67 eVQuantifies the electrophilic nature of the molecule.

Computational chemistry is exceptionally useful for mapping out the entire energy profile of a chemical reaction, from reactants to products. This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. rsc.org The transition state is the highest energy point along the reaction coordinate and determines the activation energy, which governs the reaction rate.

A common reaction for 2-chloropyrimidines is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. zenodo.org For this compound, the reaction with a generic nucleophile (Nu⁻) would proceed via a two-step mechanism:

Addition Step: The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy tetrahedral intermediate known as a Meisenheimer complex.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.

Computational methods can model this entire pathway. researchgate.net By calculating the Gibbs free energy of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile would reveal the activation energies for both steps and determine the rate-limiting step of the reaction. nih.gov For SNAr reactions on electron-deficient rings, the initial nucleophilic attack is often the rate-determining step. stackexchange.com This detailed mechanistic insight is critical for optimizing reaction conditions and predicting the outcome of new chemical transformations.

Q & A

Basic: What are the common synthetic routes for 4-(Benzyloxy)-2-chloropyrimidin-5-ol?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Benzyloxy group introduction : Reacting 2-chloro-5-hydroxypyrimidine with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Chlorination control : Chlorine positioning is critical; intermediates like 4-benzyloxy-5-bromo-2-chloropyrimidine may be used to avoid over-halogenation .
    Key considerations : Monitor reaction temperature (60–80°C) and use TLC to track progress. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is common .

Advanced: How can researchers optimize regioselectivity in benzyloxy-group installation?

Answer:
Regioselectivity challenges arise due to competing hydroxyl group reactivity. Strategies include:

  • Protecting group strategies : Temporarily block reactive sites (e.g., using trimethylsilyl chloride) before benzylation .
  • Catalytic control : Pd-mediated coupling for directed C–O bond formation, leveraging steric effects of the pyrimidine ring .
    Data-driven approach : Compare NMR (¹H/¹³C) and LC-MS profiles of intermediates to confirm regiochemistry .

Basic: What analytical techniques confirm the structure of this compound?

Answer:

  • NMR spectroscopy : ¹H NMR shows characteristic benzyloxy protons (δ 4.8–5.2 ppm) and pyrimidine ring protons (δ 8.0–8.5 ppm). ¹³C NMR confirms chlorine substitution via deshielded C2 (δ 155–160 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (C₁₁H₉ClN₂O₂: 252.05 g/mol) .
  • Elemental analysis : Validate %C, %H, %N (±0.3% tolerance) .

Advanced: How to resolve ambiguities in crystallographic data for pyrimidine derivatives?

Answer:

  • Single-crystal X-ray diffraction : Resolve positional disorder (common in benzyl groups) using high-resolution data (R-factor < 0.05). Refinement software like SHELXL is standard .
  • Complementary methods : Pair with DFT calculations (e.g., Gaussian09) to validate bond angles/torsional conformations .
    Case study : A related compound, 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine, required synchrotron radiation to resolve electron density ambiguities .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal chemistry : Acts as a precursor for kinase inhibitors (e.g., JAK/STAT pathway targets) due to its halogenated pyrimidine core .
  • Agrochemicals : Explored as a scaffold for herbicides; the benzyloxy group enhances lipophilicity for foliar absorption .
    Methodological note : Screen bioactivity via in vitro assays (e.g., enzyme inhibition) before in vivo testing .

Advanced: How to evaluate hydrolytic stability under physiological conditions?

Answer:

  • Accelerated degradation studies : Incubate in PBS (pH 7.4, 37°C) and analyze by HPLC at intervals (0, 24, 48 hrs). Major degradation products include 2-chloro-5-hydroxypyrimidine (via benzyl ether cleavage) .
  • Kinetic modeling : Use pseudo-first-order rate constants (k) to predict shelf-life. Activation energy (Ea) calculated via Arrhenius plots .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Toxicity data : Limited acute toxicity reports, but related chloropyrimidines show moderate irritancy (LD₅₀ > 500 mg/kg in rats). Assume similar hazards .
  • PPE : Gloves (nitrile), lab coat, and fume hood for powder handling. Store in amber vials under N₂ (moisture-sensitive) .

Advanced: How to design SAR studies for benzyloxy-chloropyrimidine analogs?

Answer:

  • Variable groups : Modify benzyl substituents (e.g., electron-withdrawing groups at para-position) to assess impact on target binding .
  • In silico screening : Dock analogs into protein active sites (AutoDock Vina) to prioritize synthesis .
    Example : A study on 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL revealed that CF₃ groups enhance hydrophobic interactions with CYP450 enzymes .

Basic: How to address low yields in large-scale synthesis?

Answer:

  • Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation .
  • Catalyst recycling : Use immobilized bases (e.g., polymer-supported K₂CO₃) for cost-effective scaling .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Answer:

  • Pd-catalyzed couplings : The 2-chloro group undergoes Suzuki-Miyaura reactions with aryl boronic acids. Kinetic studies show rate-limiting oxidative addition (ΔG‡ ≈ 25 kcal/mol) .
  • Side reactions : Competing C5-hydroxyl activation can occur; suppress via silylation (e.g., TBSCl) before coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.